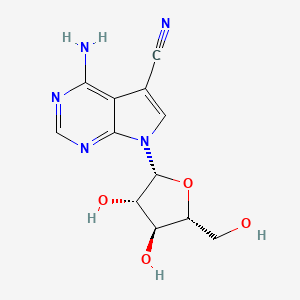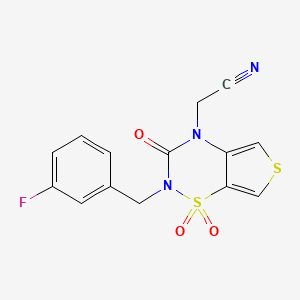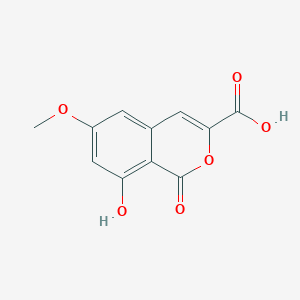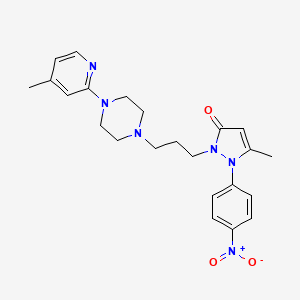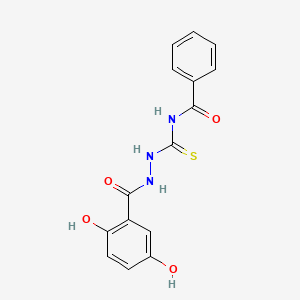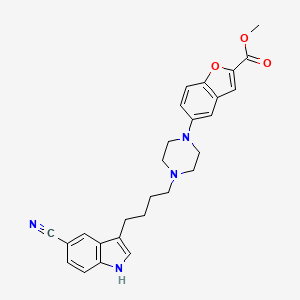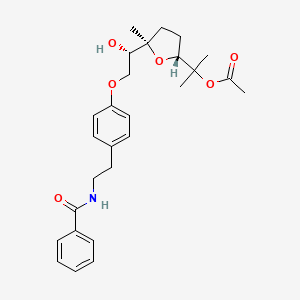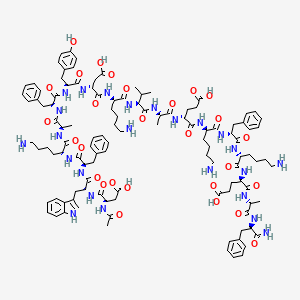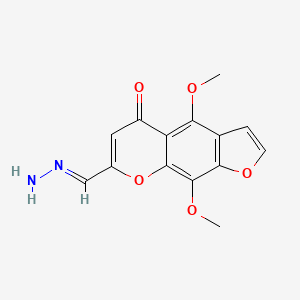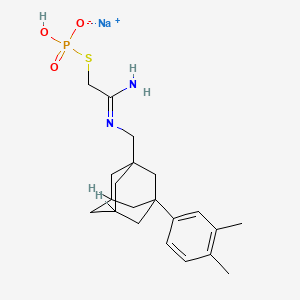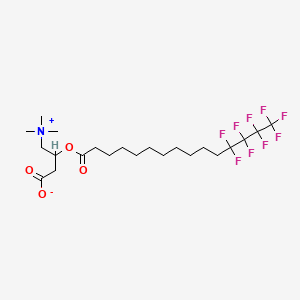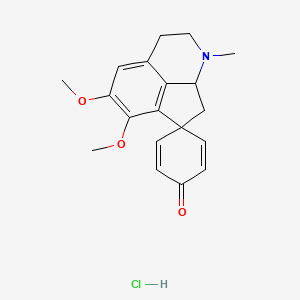
Pronuciferine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pronuciferine hydrochloride typically involves a multi-step process. One common method includes the use of a three-component Catellani reaction followed by an Au-catalyzed 6-exo-dig cyclization to assemble the 1-methylene-tetrahydroisoquinoline scaffold. This is followed by oxidative dearomatization to construct the spiro-cyclohexadienone scaffold .
Industrial Production Methods: Industrial production of this compound may involve the extraction of pronuciferine from Nelumbo nucifera leaves, followed by chemical modification to produce the hydrochloride salt. This process often includes steps such as extraction, purification, and crystallization to achieve high purity .
化学反応の分析
Types of Reactions: Pronuciferine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to convert oxidized pronuciferine back to its original form.
Substitution: Pronuciferine can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents are commonly used for oxidative dearomatization.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of pronuciferine, which may have different pharmacological properties .
科学的研究の応用
Pronuciferine hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of pronuciferine hydrochloride involves its interaction with various molecular targets and pathways:
Lipid Metabolism: this compound downregulates the expression of genes involved in lipid synthesis, such as fatty acid synthase and acetyl-CoA carboxylase.
Glucose Uptake: It enhances glucose uptake in insulin-resistant cells by modulating the expression of glucose transporters.
Anti-Tumor Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
特性
CAS番号 |
1862-43-7 |
|---|---|
分子式 |
C19H22ClNO3 |
分子量 |
347.8 g/mol |
IUPAC名 |
10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19;/h4-5,7-8,10,14H,6,9,11H2,1-3H3;1H |
InChIキー |
JLLHVAPVHQNQOC-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


